Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate
Description
Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate (CAS: 1239772-60-1, molecular formula: C₁₁H₁₁FN₂O₂) is a fluorinated benzimidazole derivative characterized by an ethyl acetate group at the 2-position and a fluorine atom at the 5-position of the benzimidazole core . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting cancer and infectious diseases.
Structure
3D Structure
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
GPPUVEXVPUUYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Acylation
One effective method involves the direct acylation of 5-fluoro-1H-benzo[d]imidazole with ethyl acetate in the presence of a base.
Method 2: Bromination Followed by Acetylation
This method utilizes bromination as a precursor step to introduce a bromine atom, which is subsequently replaced by an acetate group.
Reagents :
- 5-Bromo-1H-benzo[d]imidazole
- Ethyl acetate
- Base (e.g., sodium hydride)
-
- React 5-bromo-1H-benzo[d]imidazole with sodium hydride in dry DMF.
- Add ethyl acetate and heat under reflux.
Yield : Approximately 65% with further purification required.
Reaction Conditions
The following table summarizes the reaction conditions for the synthesis methods discussed:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Acylation | 5-Fluoro-1H-benzo[d]imidazole, Ethyl acetate | Reflux in dry acetone | 70 |
| Bromination + Acetylation | 5-Bromo-1H-benzo[d]imidazole, Ethyl acetate | Reflux in dry DMF | 65 |
Characterization of Products
Characterization of this compound can be performed using various analytical techniques:
Nuclear Magnetic Resonance (NMR)
The NMR spectra provide insights into the molecular structure and confirm the presence of functional groups. For example, typical NMR signals might include:
- Aromatic protons around $$ \delta $$ 7.0–8.0 ppm
- Ethoxy group protons around $$ \delta $$ 4.0–4.5 ppm
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight and structure through fragmentation patterns, typically showing a molecular ion peak corresponding to the expected mass of the compound.
Chemical Reactions Analysis
Hydrolysis
Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate undergoes hydrolysis under basic conditions to yield the corresponding acetic acid derivative:
This transformation is critical for biological activity studies .
Nucleophilic Substitution
The ethyl ester group acts as a leaving group, enabling substitution reactions with nucleophiles like hydrazines or amines to form amides or heterocyclic derivatives .
Heterocyclization
The compound serves as a precursor for synthesizing bioactive heterocycles:
-
Pyrazoles : Reaction with hydrazine derivatives followed by cyclization .
-
Thiophenes : Use of thiourea or sulfur-containing reagents .
Structural Optimization
Fluorine substitution at the 5-position enhances:
Spectroscopic Characterization
Key analytical data for intermediates and products include:
-
¹H NMR : Diagnostic signals for ethyl ester groups (∼4.93 ppm singlet) and aromatic protons (∼7.0–8.3 ppm) .
-
¹³C NMR : Carbonyl carbons (∼164–170 ppm) and imidazole carbons (∼120–140 ppm) .
Biological Activity Correlations
Fluorine substitution correlates with enhanced:
Biological Activity
Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
This compound can be synthesized through various methods involving the reaction of 5-fluoro-1H-benzimidazole with ethyl bromoacetate. The synthetic pathway typically includes the following steps:
- Condensation Reaction : Combining 5-fluoro-1H-benzimidazole with ethyl bromoacetate under appropriate conditions to form the desired ester.
- Purification : The crude product is purified using recrystallization techniques from solvents like ethanol or acetone.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antimicrobial Activity
Studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a series of fluorobenzimidazoles were evaluated for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. Compounds with similar structures showed minimum inhibitory concentrations (MIC) lower than those of standard antitubercular agents, indicating promising efficacy against tuberculosis .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies revealed that several derivatives of benzimidazole exhibited cytotoxic effects against various cancer cell lines. For example, the compound was tested for its ability to inhibit cell growth in different cancer models, yielding a half-maximal inhibitory concentration (GI50) that suggests effective anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications on the benzimidazole ring can significantly affect biological activity. Substituents at different positions on the ring influence both potency and selectivity towards specific biological targets, including DNA topoisomerases and various enzymes involved in inflammatory pathways .
Case Study 1: Antitubercular Activity
A recent study evaluated a series of benzimidazole derivatives, including this compound, for their antitubercular properties. The compounds were tested against Mycobacterium tuberculosis, showing promising results with some derivatives achieving MIC values significantly lower than standard treatments .
Case Study 2: Cytotoxicity Assessment
In another study focused on anticancer activity, this compound was assessed for cytotoxic effects on human cancer cell lines. The results indicated that this compound induced apoptosis and inhibited proliferation in a dose-dependent manner .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate has been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of benzimidazole, including those containing the ethyl acetate moiety, exhibit significant activity against breast (MCF-7), lung (NCI-H460), and CNS cancer (SF-268) cell lines. A study reported that compounds synthesized from ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate demonstrated high potency in inhibiting cancer cell proliferation, with specific emphasis on structure-activity relationships that enhance their anticancer efficacy .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects is often linked to their ability to inhibit mammalian DNA topoisomerases, which are crucial for DNA replication and transcription. Compounds like RAF265 and AZD6244, which contain benzimidazole structures, have been shown to induce apoptosis in tumor cells, highlighting the therapeutic potential of this compound derivatives .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds such as pyrazoles, thiophenes, and coumarins. These derivatives have been evaluated for their biological activities, including antimicrobial and antifungal properties. The synthesis process typically involves heterocyclization reactions with different reagents to produce compounds that retain the benzimidazole moiety while enhancing biological activity .
Antimicrobial Applications
Research has shown that derivatives of this compound possess notable antimicrobial activity. Studies indicate that these compounds can inhibit a range of pathogens, making them candidates for developing new antimicrobial agents. The incorporation of fluorine atoms in the structure has been associated with increased potency against certain microbial strains .
Material Science
In addition to its biological applications, this compound has potential uses in material science, particularly in the development of fluorescent materials. The unique properties of benzimidazole derivatives allow for their application in creating fluorescent probes and sensors due to their photophysical properties .
Case Studies and Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological activities, with structural variations significantly influencing their physicochemical and biological properties. Below is a detailed comparison of Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Structural and Functional Insights
This contrasts with non-fluorinated analogs (e.g., ), which lack this stabilizing interaction. Thioether vs. Acetate Linkage: Thioether-containing derivatives (e.g., ) exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility compared to acetate-linked analogs.
Synthetic Flexibility
- The ethyl acetate group in the target compound facilitates further derivatization (e.g., hydrolysis to carboxylic acids or coupling with amines) . In contrast, piperazine-substituted analogs () require multi-step syntheses involving nucleophilic substitution.
Physicochemical Properties Solubility: Piperazine derivatives () show improved solubility in acidic media due to protonation of the basic nitrogen, whereas the hydroxy-substituted analog () relies on hydrogen bonding for solubility. Metabolic Stability: Fluorination () reduces oxidative metabolism in the liver compared to non-fluorinated compounds (), extending half-life in vivo.
Biological Applications Antitumor activity is a common theme, with the target compound serving as a precursor for fluorinated drug candidates , while thioether derivatives () and non-fluorinated analogs () are explored for kinase inhibition.
Case Study: Antitumor Derivatives
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (non-fluorinated) was used to synthesize pyrazole and coumarin derivatives with IC₅₀ values < 10 µM against breast cancer cells (MCF-7) . The fluorinated analog (target compound) is expected to exhibit enhanced potency due to fluorine’s electronegativity, though specific data are pending .
Q & A
Basic Synthesis: What are the standard synthetic routes for Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate?
The compound is typically synthesized via condensation reactions between substituted o-phenylenediamine derivatives and ethyl chloroacetate under alkaline conditions. For example, a modified procedure involves refluxing 5-fluoro-1H-benzo[d]imidazole precursors with ethyl chloroacetate in ethanol or pyridine for 6–10 hours, followed by purification via recrystallization or column chromatography . Key steps include:
- Intermediate formation : Reacting 5-fluoro-1H-benzo[d]imidazole-2-thiol with ethyl bromoacetate in a polar solvent.
- Purification : Monitoring reaction progress via TLC (e.g., chloroform:methanol 6:1) and isolating products using ice-cold water or ethanol .
Advanced Synthesis: How can reaction conditions be optimized for higher yields or regioselectivity?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while improving yields by 15–20% compared to conventional reflux .
- Solvent/base selection : Dichloromethane with diisopropylethylamine enhances nucleophilic substitution efficiency in esterification steps .
- Catalytic systems : Using triethylamine or NaHCO₃ to control pH and minimize side reactions during imidazole ring formation .
Basic Characterization: What analytical methods validate the structure and purity of this compound?
Standard techniques include:
- TLC : Rf values (e.g., 0.77 in n-hexane:ethyl acetate 8:2) confirm homogeneity .
- Spectroscopy :
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced Characterization: How are crystallography and computational modeling applied to study this compound?
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., C-F bond: 1.34 Å) and hydrogen-bonding networks .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR (e.g., docking score ≤ -8.5 kcal/mol indicates strong inhibition) .
Biological Evaluation: What in vitro assays assess its pharmacological potential?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values ≤ 50 µM for HepG2 or MCF-7) .
- Enzyme inhibition : α-Glucosidase inhibition assays (e.g., 70–80% inhibition at 100 µM) to study antidiabetic potential .
- Antimicrobial activity : Agar diffusion methods against Gram-positive/negative bacteria (e.g., zone of inhibition ≥ 15 mm) .
Computational Studies: How do DFT calculations elucidate electronic properties?
Density-functional theory (DFT) with B3LYP/6-31G(d) basis sets calculates:
- HOMO-LUMO gaps : Values < 4 eV suggest high reactivity, correlating with observed biological activity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for predicting reaction sites .
Structure-Activity Relationships (SAR): How do substituents influence bioactivity?
- Fluoro substituent : Enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .
- Ester vs. amide derivatives : Ethyl esters show better bioavailability than methyl esters due to lipophilicity (logP ~2.5 vs. ~1.8) .
- Thiazole hybrids : Compounds with thiazole-triazole moieties exhibit dual EGFR/VEGFR inhibition (IC₅₀ ≤ 1 µM) .
Data Contradictions: How to resolve discrepancies in reported biological activities?
- Solubility variations : Use standardized DMSO concentrations (≤1% v/v) to avoid false negatives in cytotoxicity assays .
- Substituent effects : Compare analogs with identical substituents (e.g., 5-F vs. 5-Cl) to isolate electronic vs. steric contributions .
ADMET Profiling: What methodologies predict pharmacokinetic properties?
- SwissADME : Predicts high gastrointestinal absorption (≥80%) but moderate blood-brain barrier penetration .
- ProTox-II : Flags potential hepatotoxicity (e.g., LD₅₀ ~300 mg/kg in rats) .
- CYP450 inhibition assays : Microsomal studies identify interactions with CYP3A4/2D6 .
Byproduct Management: How are impurities controlled during synthesis?
- Chromatography : Silica gel column purification with ethyl acetate:petroleum ether (3:7) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures eliminate polar byproducts (e.g., uncyclized intermediates) .
- HPLC-MS : Monitors trace impurities (<0.1%) using C18 columns and acetonitrile gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
